S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester
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Overview
Description
S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester is a chemical compound with the molecular formula C21H29ClN4O8S and a molecular weight of 532.995 Da . This compound is known for its role as a potent inhibitor of the enzyme glyoxalase I, which is involved in the detoxification of methylglyoxal, a byproduct of glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester typically involves the reaction of glutathione with p-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying enzyme inhibition.
Biology: Investigated for its role in modulating cellular processes through enzyme inhibition.
Mechanism of Action
The mechanism of action of S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester involves the inhibition of glyoxalase I, an enzyme responsible for detoxifying methylglyoxal. By inhibiting glyoxalase I, the compound increases intracellular levels of methylglyoxal, which can induce cytotoxic effects in tumor cells. This mechanism makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
S-p-Bromobenzylglutathione cyclopentyl diester: Another glyoxalase I inhibitor with potent antitumor activity.
S-p-Bromobenzylglutathione diethyl ester: Known for its antimalarial activity.
Uniqueness
Its ability to increase intracellular methylglyoxal levels distinguishes it from other glyoxalase I inhibitors .
Properties
CAS No. |
174568-91-3 |
---|---|
Molecular Formula |
C21H29ClN4O8S |
Molecular Weight |
533.0 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-5-[[(2R)-3-[(4-chlorophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C21H29ClN4O8S/c1-3-33-18(28)11-24-19(29)16(25-17(27)10-9-15(23)20(30)34-4-2)12-35-21(31)26(32)14-7-5-13(22)6-8-14/h5-8,15-16,32H,3-4,9-12,23H2,1-2H3,(H,24,29)(H,25,27)/t15-,16-/m0/s1 |
InChI Key |
VHXBSZCNVRHQOU-HOTGVXAUSA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CSC(=O)N(C1=CC=C(C=C1)Cl)O)NC(=O)CC[C@@H](C(=O)OCC)N |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CSC(=O)N(C1=CC=C(C=C1)Cl)O)NC(=O)CCC(C(=O)OCC)N |
Origin of Product |
United States |
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